molecular formula C9H8F3NO2 B14123835 N-methoxy-3-(trifluoromethyl)benzamide

N-methoxy-3-(trifluoromethyl)benzamide

Cat. No.: B14123835
M. Wt: 219.16 g/mol
InChI Key: BMBFKPBHUSWJPD-UHFFFAOYSA-N
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Description

N-methoxy-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-(trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate. This intermediate is then reacted with the appropriate amine compound under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-methoxy-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methoxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: This compound is similar in structure but lacks the trifluoromethyl group.

    2-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group but lacks the methoxy group.

Uniqueness

N-methoxy-3-(trifluoromethyl)benzamide is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

N-methoxy-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H8F3NO2/c1-15-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

BMBFKPBHUSWJPD-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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